N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing pyrimidine-linked heterocyclic compounds, including structures related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide, to evaluate their insecticidal and antibacterial potential. These compounds show promise in the development of new antimicrobial agents due to their structural complexity and biological activity (Deohate & Palaspagar, 2020).
Biological Applications
In the realm of antifolates, research has identified derivatives of pyrrolo[2,3-d]pyrimidine, similar in structure to the chemical , as potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and repair, making these compounds valuable as potential antitumor agents (Gangjee et al., 2007). Another study focused on dual inhibitors of TS and DHFR, showcasing the versatility of pyrrolo[2,3-d]pyrimidine derivatives in cancer therapy by inhibiting crucial folate enzymes involved in the proliferation of cancer cells (Gangjee et al., 2006).
Molecular Structure and Design
Research on Schiff bases incorporating pyrimidine structures has explored their synthesis, characterization, and in vitro biological evaluation against various microbial and cancer cells. Such studies underscore the compound's potential in developing new therapeutic agents by leveraging its pyrimidine core for enhanced biological activity (Soni & Patel, 2017).
Mechanism of Action
Result of Action
The inhibition of JMJD3 and UTX by this compound can lead to changes in gene expression, which can have various effects on cellular functions. For example, it has been suggested that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(13-3-5-17-6-4-13)19-8-7-18-14-11-15(21-12-20-14)22-9-1-2-10-22/h1-6,9-12H,7-8H2,(H,19,23)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPSJODZRHZIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.